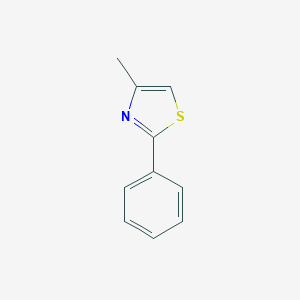
4-Methyl-2-phenylthiazole
Descripción general
Descripción
4-Methyl-2-phenylthiazole is a compound with the molecular formula C10H9NS . It is a derivative of thiazole, a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The compound has a molecular weight of 175.25 .
Synthesis Analysis
The synthesis of 4-Methyl-2-phenylthiazole involves various chemical reactions. For instance, 4-Methyl-2-phenylthiazole-5-carbohydrazide was used as a synthon to prepare 2-(4-methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide . The synthesis method was optimized in the selection of temperature and the use of solvent .Molecular Structure Analysis
The molecular structure of 4-Methyl-2-phenylthiazole is characterized by a planar thiazole ring. The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The chemical reactions involving 4-Methyl-2-phenylthiazole are complex and can involve various intermediates . For instance, 4-Methyl-2-phenylthiazole-5-carbohydrazide was used as a starting material for the preparation of a new series of thiadiazole derivatives .Physical And Chemical Properties Analysis
4-Methyl-2-phenylthiazole has a molecular weight of 175.25 . It is a pale-yellow to yellow-brown solid with a melting point of 51-56°C . The compound has a density of 1.3±0.1 g/cm³ .Aplicaciones Científicas De Investigación
Antimicrobial Activity
“4-Methyl-2-phenylthiazole” has been studied for its antimicrobial properties. Thiazole derivatives are known to exhibit significant antimicrobial activity, which makes them valuable in the development of new antibiotics and antiseptic agents .
Anticancer Potential
Research has indicated that thiazole compounds, including “4-Methyl-2-phenylthiazole,” show promising anticancer activities. They have been tested against various cancer cell lines, showing the ability to inhibit cell growth and induce apoptosis .
Agricultural Chemicals
Thiazoles are also applied in the agricultural sector. “4-Methyl-2-phenylthiazole” can be used in the synthesis of compounds with agrochemical properties, such as pesticides and fungicides, contributing to crop protection .
Photographic Sensitizers
In the field of photography, thiazole derivatives serve as photographic sensitizers . They are incorporated into photographic materials to enhance the response of the photographic film to light, improving image quality .
Industrial Applications
“4-Methyl-2-phenylthiazole” finds its use in various industrial applications, including as a component in rubber vulcanization , which is a process that enhances the elasticity and strength of rubber products .
Medicinal Chemistry
In medicinal chemistry, thiazole derivatives are part of the structural framework of several drugs. They are involved in the synthesis of compounds with diverse therapeutic effects, such as antidepressants , antiulcer agents , and anti-inflammatory drugs .
Mecanismo De Acción
Target of Action
4-Methyl-2-phenylthiazole is a thiazole derivative that has been reported to possess various pharmacological activities .
Mode of Action
It’s known that thiazole derivatives can interact with their targets in a variety of ways, including inhibiting enzyme activity or blocking receptor signaling . The specific interaction of 4-Methyl-2-phenylthiazole with its targets would depend on the structure of the compound and the nature of the target.
Biochemical Pathways
Thiazole derivatives are known to affect a variety of biochemical pathways, depending on their targets . For instance, some thiazole derivatives have been reported to inhibit the growth of cancer cells, suggesting that they may affect pathways involved in cell proliferation .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether suggests that they may be well-absorbed and distributed in the body. The metabolism and excretion of these compounds would depend on their chemical structure and the specific metabolic enzymes present in the body.
Result of Action
4-Methyl-2-phenylthiazole has been reported to possess anticancer activity . Specifically, it has shown growth inhibitory potency in liver HepG2 cancer cell line . The molecular and cellular effects of this compound’s action would depend on its specific targets and the biochemical pathways it affects.
Safety and Hazards
Direcciones Futuras
Thiazoles, including 4-Methyl-2-phenylthiazole, have been the subject of extensive research due to their diverse biological activities . Future research may focus on the design and development of different thiazole derivatives, as well as the establishment of structure–function relationships between material properties and biological performance .
Propiedades
IUPAC Name |
4-methyl-2-phenyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS/c1-8-7-12-10(11-8)9-5-3-2-4-6-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOHWQDCODUHTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70338903 | |
| Record name | 4-METHYL-2-PHENYLTHIAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70338903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-phenylthiazole | |
CAS RN |
1826-17-1 | |
| Record name | 4-Methyl-2-phenylthiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1826-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-METHYL-2-PHENYLTHIAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70338903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic approaches to 4-methyl-2-phenylthiazole derivatives?
A1: A frequent starting point for synthesizing 4-methyl-2-phenylthiazole derivatives is the commercially available 4-methyl-2-phenylthiazole-5-carboxylic acid. [] This compound can be further modified through various reactions. For instance, deprotonation of the 4-methyl group allows for the introduction of different substituents, leading to a diverse range of derivatives. [] This approach offers a versatile platform for creating libraries of compounds with varied structures and potential biological activities.
Q2: Can you provide an example of a specific derivative and its synthesis?
A2: Certainly. In one study, researchers synthesized (Z)-5-(1-([1,1'-bi(cyclopentylidene)]-2-ylidene)ethyl)-2,4-dimethylthiazole, a 1-(2,4-dimethyl-5-thiazolyl)butadiene, using a one-step McMurry cross-coupling reaction with commercially available ketones. [] This method proved efficient for producing this particular derivative, showcasing the potential of streamlined synthetic routes for specific 4-methyl-2-phenylthiazole modifications.
Q3: How do structural modifications on the 4-methyl-2-phenylthiazole scaffold influence biological activity?
A3: Research indicates that even small changes to the 4-methyl-2-phenylthiazole core can significantly impact biological activity. For instance, introducing a thiadiazole ring to the core structure led to compounds with promising anticancer activity against the liver carcinoma cell line (HepG2). [] Specifically, compounds like 12d, 12c, 6g, 18b, 6c, and 6f exhibited notable potency, highlighting the importance of structure-activity relationship (SAR) studies in optimizing these compounds for therapeutic applications. []
Q4: What analytical techniques are commonly employed to characterize these compounds?
A4: Researchers rely on a combination of spectroscopic and analytical techniques to confirm the structures of newly synthesized 4-methyl-2-phenylthiazole derivatives. These include but are not limited to nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. [, ] Additionally, elemental analysis is often used to verify the elemental composition of the synthesized compounds. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

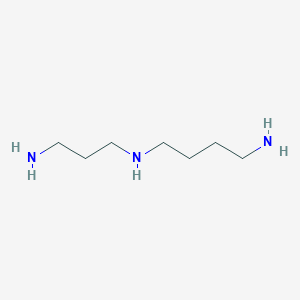
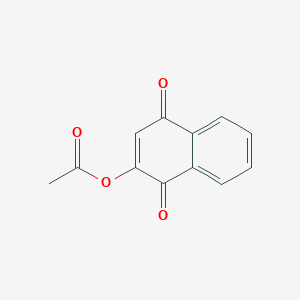

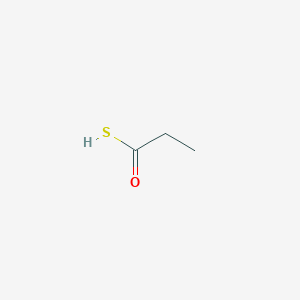
![1-[(4-fluorophenyl)-phenylmethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B154418.png)

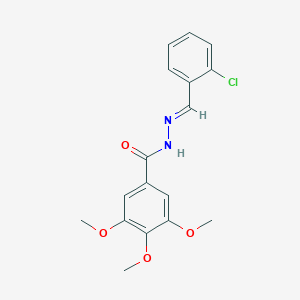
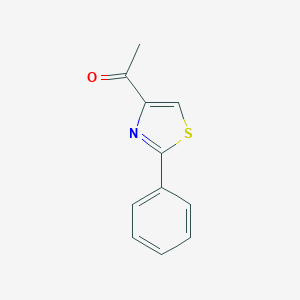


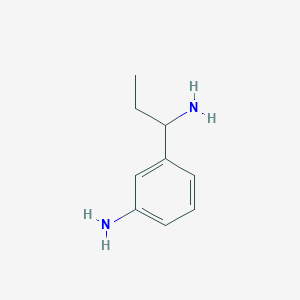

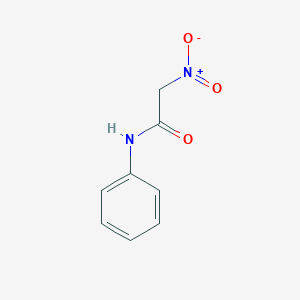
![3,4-Dihydro-3-[(4-morpholinyl)methyl]-2H-1,4-benzoxazine](/img/structure/B154440.png)